N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted at position 3 with a 4-methyl-3-nitrobenzamide group and at position 2 with a 4-fluorophenyl moiety. Its synthesis likely involves multi-step reactions, including cyclization and amidation, akin to methods described for structurally related triazoles and thieno-pyrazoles .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-11-2-3-12(8-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)14-6-4-13(20)5-7-14/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYZUERHNOKWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide group to the thieno[3,4-c]pyrazole core, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted thienopyrazole derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide (BG02058; 450343-22-3)
- Core Structure: Shares the thieno[3,4-c]pyrazole backbone.
- Substituents : 3,4-dimethoxybenzamide (electron-donating methoxy groups) vs. 4-methyl-3-nitrobenzamide (electron-withdrawing nitro group).
- The nitro group may improve electrophilic reactivity or hydrogen bonding with targets. Spectral Data: IR spectra of BG02058 would show C-O-C stretches (~1250 cm⁻¹), absent in the nitro-containing target compound, which exhibits NO₂ asymmetric stretching (~1520 cm⁻¹) .
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
- Core Structure: Thieno[3,4-c]pyrazole with a 5,5-dioxido (sulfone) group.
- Substituents : Ethanediamide linkage and 4-fluorobenzyl group.
- Spectral Data: Strong S=O stretches (~1300–1350 cm⁻¹) in IR distinguish this compound from the target .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine with a chromen-4-one moiety.
- Substituents : Dual fluorophenyl groups and a sulfonamide.
- Implications: Biological Activity: Fluorinated aromatic systems are common in kinase inhibitors (e.g., anticancer agents). The sulfonamide may enhance target selectivity via hydrogen bonding. Divergence: The pyrimidine core differs significantly from thieno-pyrazole, limiting direct structural comparison but highlighting shared fluorinated pharmacophores .
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H13FN4O3S
- Molecular Weight : 384.39 g/mol
- CAS Number : 4180479
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thienopyrazole core through cyclization.
- Introduction of the fluorophenyl group via coupling reactions.
- Finalization with the addition of the nitrobenzamide moiety.
Anticancer Activity
Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines. For instance:
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for common pathogens are as follows:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For example:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play a role in cancer cell signaling pathways, leading to reduced cell growth and proliferation.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial efficacy.
Case Studies
- In Vivo Studies : In a study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups.
- Combination Therapy : When used in combination with established chemotherapeutic agents like doxorubicin, this compound enhanced the overall therapeutic effect and reduced side effects observed with monotherapy.
Q & A
What are the critical parameters for synthesizing N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions, including cyclization to form the thieno[3,4-c]pyrazole core and subsequent functionalization. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) or room temperature, depending on precursor reactivity .
- Purification : Recrystallization (using ethanol or acetone) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Reagents : Use of halogenated intermediates (e.g., 4-fluorophenylboronic acid) and coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation .
Which analytical techniques are essential for characterizing this compound?
Level: Basic
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemistry and crystal packing for structural validation .
How can synthetic yields be optimized for scale-up studies?
Level: Advanced
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-synthesis removal via vacuum distillation .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiencies in halogenated intermediates .
- Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability .
What computational methods predict the compound’s mechanism of action?
Level: Advanced
Answer:
- Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases, GPCRs) by simulating ligand-receptor interactions .
- MD simulations : GROMACS or AMBER models assess stability of binding conformations over time (≥50 ns simulations) .
- QSAR modeling : Correlates substituent effects (e.g., nitro group position) with bioactivity using regression analysis .
How is the compound’s biological activity assessed in vitro?
Level: Basic
Answer:
- Anticancer assays : MTT or CellTiter-Glo® quantify cytotoxicity in cancer cell lines (IC₅₀ values) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase Glo®) measure target inhibition (e.g., EGFR, BRAF) .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining confirms programmed cell death .
How to resolve contradictions in pharmacological data across studies?
Level: Advanced
Answer:
- Cross-validation : Replicate assays under standardized conditions (pH 7.4, 37°C) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
- Dose-response curves : Use 8–10 concentration points to ensure accurate EC₅₀/IC₅₀ calculations .
What strategies address regioselectivity challenges during synthesis?
Level: Advanced
Answer:
- Directing groups : Nitro or fluorine substituents guide electrophilic substitution on the thienopyrazole core .
- Protecting groups : Boc (tert-butyloxycarbonyl) shields amines during multi-step reactions .
- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity via controlled heating .
How to assess the compound’s stability under physiological conditions?
Level: Basic
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal stability : TGA (thermogravimetric analysis) determines decomposition temperatures (≥150°C typical) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under UVA/UVB light .
How to design structure-activity relationship (SAR) studies for derivatives?
Level: Advanced
Answer:
- Substituent variation : Replace the 4-methyl-3-nitrobenzamide group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups .
- Bioisosteric replacement : Swap the thienopyrazole core with triazolo or imidazolo analogs .
- 3D-QSAR : CoMFA or CoMSIA models map steric/electrostatic fields to activity trends .
What formulation strategies improve solubility for in vivo studies?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
